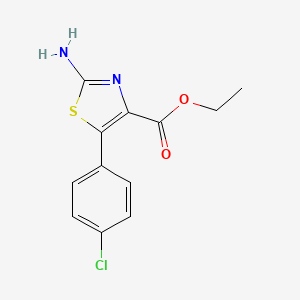

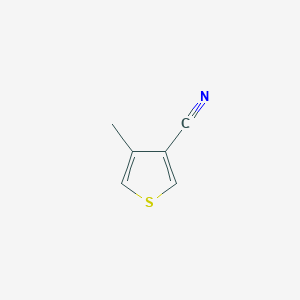

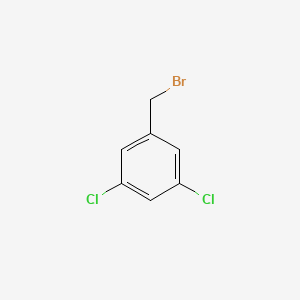

![molecular formula C12H15NO B1338666 5-苄基-1-氧杂-5-氮杂螺[2.4]庚烷 CAS No. 97266-84-7](/img/structure/B1338666.png)

5-苄基-1-氧杂-5-氮杂螺[2.4]庚烷

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of azaspirocycles has been a topic of interest due to their potential applications in drug discovery. Paper presents two synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a compound that serves as a versatile intermediate for further chemical modifications. This synthesis provides access to chemical space that is complementary to piperidine ring systems, which are common in medicinal chemistry. Similarly, paper describes an improved method for synthesizing (1S,4S)-2-oxa-5-azabicyclo[2.2.1]heptane from trans-4-hydroxy-L-proline, achieving a 70% overall yield through a six-step process. The use of benzyloxycarbonyl (Cbz) as a protecting group for the amine allows for reactions under mild conditions.

Molecular Structure Analysis

The molecular structures of azaspirocycles are of particular interest due to their three-dimensional shape and potential for biological activity. Paper details the synthesis of a spirocyclic oxetane-fused benzimidazole, which includes the formation of 2-oxa-7-azaspiro[3.5]nonane. The X-ray crystal structure of the resulting tetracyclic system and the azetidine ring-opened adduct is disclosed, providing insight into the three-dimensional arrangement of atoms in these complex molecules.

Chemical Reactions Analysis

The reactivity of azaspirocycles can lead to a variety of chemical transformations. Paper explores the recyclization of 4-benzoyl-5-phenylfuran-2,3-dione with substituted 2-azaspiro[4.5]dec-1-enes, leading to the formation of complex cyclopent-3-ene-1,2-dione derivatives. The crystal and molecular structure of the resulting compounds were confirmed by X-ray diffraction analysis, showcasing the diverse reactivity of azaspirocycles in organic synthesis.

Physical and Chemical Properties Analysis

While the provided papers do not directly discuss the physical and chemical properties of 5-Benzyl-1-oxa-5-azaspiro[2.4]heptane, the studies on related azaspirocycles suggest that these compounds exhibit unique properties due to their strained ring systems and heteroatom content. For instance, the synthesis of these compounds often requires careful selection of reaction conditions and protection strategies, as seen in paper . The structural complexity and potential for further functionalization, as mentioned in paper , indicate that these compounds could have interesting physical and chemical properties that merit further investigation.

科学研究应用

区域选择性环加成

Molchanov 和 Tran (2013 年) 讨论了使用区域选择性 1,3-偶极环加成工艺合成取代的甲基 5-氧杂-6-氮杂螺[2.4]庚烷-1-羧酸酯。此方法涉及 C-芳基- 和 C-氨基甲酰亚硝酸盐与甲基 2-苄基亚甲基环丙烷羧酸酯反应,产生两种非对映异构体 (Molchanov 和 Tran,2013 年).

还原和水解过程

Molchanov 和 Tran (2012 年) 的一项研究描述了取代的 5-氧杂-6-氮杂螺[2.4]庚烷-1,2-二羧酸酯的还原。此过程涉及氢化铝锂,导致形成双(羟甲基)环丙烷。此外,这些化合物的碱性水解产生取代的环丙烷-1,2-二羧酸,保持 5-氧杂-6-氮杂螺[2.4]庚烷片段完整 (Molchanov 和 Tran,2012 年).

新型角螺环氮杂环丁烷合成

Guerot 等人 (2011 年) 报告了新型角螺环氮杂螺[3.3]庚烷的合成,包括用于 gem-二氟和 gem-二甲基变体的有效序列。他们还描述了 5-氧杂-2-氮杂螺[3.3]庚烷的实用一锅合成及其向功能化衍生物的转化。这些方法对于药物发现很有用,允许合成这些构件,无论是作为文库的一部分还是作为单独的制备规模 (Guerot 等人,2011 年).

螺环氧杂环丙烷稠合苯并咪唑合成

Gurry、McArdle 和 Aldabbagh (2015 年) 描述了一种新的 2-氧杂-7-氮杂螺[3.5]壬烷合成方法。他们的方法包括将螺环氧杂环丙烷(如 2-氧杂-6-氮杂螺[3.3]庚烷)转化为邻环烷基氨基乙酰苯胺,用于氧化环化。这导致形成 [1,2-a] 环稠合苯并咪唑,展示了螺环氧杂环丙烷在合成复杂分子结构中的多功能性 (Gurry、McArdle 和 Aldabbagh,2015 年).

属性

IUPAC Name |

6-benzyl-1-oxa-6-azaspiro[2.4]heptane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO/c1-2-4-11(5-3-1)8-13-7-6-12(9-13)10-14-12/h1-5H,6-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WRAHFEWSPIEFTP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC12CO2)CC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80458308 |

Source

|

| Record name | 5-benzyl-1-oxa-5-azaspiro[2.4]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

97266-84-7 |

Source

|

| Record name | 5-benzyl-1-oxa-5-azaspiro[2.4]heptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80458308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

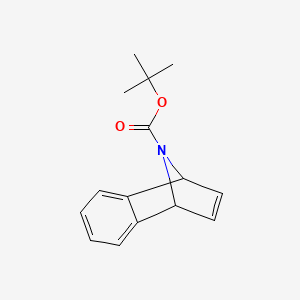

![3,5'-Dimethyl-[2,2']bipyridinyl](/img/structure/B1338597.png)

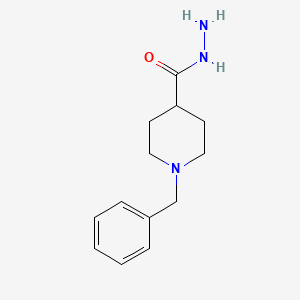

![(5aR,10aR)-Tetrahydrodithiazolo[3,4-a:3',4'-d]pyrazine-5,10(3H,8H)-dione](/img/structure/B1338600.png)

![N,N-Dimethyl-8-phenyl-1,4-dioxaspiro[4.5]decan-8-amine](/img/structure/B1338619.png)